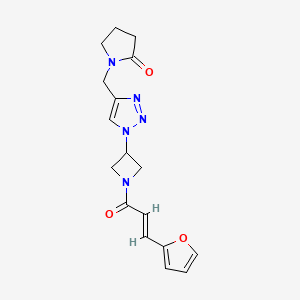

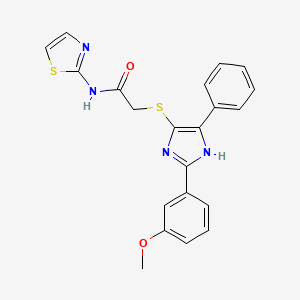

![molecular formula C24H22N6O3 B2462781 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 846587-22-2](/img/structure/B2462781.png)

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups, including an imidazole ring, a pyridine ring, and a pyrrole ring. These are all heterocyclic aromatic compounds, which are often found in biologically active molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the heterocyclic rings through cyclization reactions. The exact methods would depend on the starting materials and the specific synthetic route .Molecular Structure Analysis

The presence of multiple aromatic rings in the molecule suggests that it could participate in pi stacking interactions. The imidazole and pyridine rings are also capable of forming hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich aromatic rings, which could act as nucleophiles in reactions. The imidazole ring, in particular, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions. The compound is likely to be solid at room temperature, and its solubility would depend on the specific substituents on the rings .Applications De Recherche Scientifique

Quantum Chemistry and Reactivity Studies

A study utilized quantum chemistry methods to investigate the reactivity of imidazo[1,2-a]pyridinyl-chalcone compounds, which are structurally related to the chemical . These compounds have importance in medicinal chemistry, particularly in molecular hybridization strategies to improve therapeutic systems (Konaté, Affi, & Ziao, 2021).

Reactivity and Synthesis of Derivatives

Research on cyanomethyl derivatives of imidazo[1,2-a]pyridine and related structures, focusing on their reactivity and the formation of compounds such as 5-amino-4-imidazo[1,2-a]-pyridin-2-yl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one, sheds light on the synthetic versatility and potential applications of these compounds in various fields (Kutrov, Kovalenko, & Volovenko, 2008).

Melatonin Receptor Ligands

A novel class of imidazo[1,2-a]pyridines was designed and synthesized as melatonin receptor ligands. The study evaluated the binding affinities of these compounds, indicating potential applications in sleep regulation and circadian rhythm modulation (El Kazzouli et al., 2011).

Crystal Structure Analysis

Research on the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, including the analysis of the inclination of the phenyl rings to the imidazole rings, contributes to a deeper understanding of the molecular architecture and potential interactions of these compounds (Dhanalakshmi et al., 2018).

Carbonylative Synthesis Techniques

A study on the palladium-catalyzed carbonylative synthesis of benzimidazopyrimidinones, starting from specific imidazole derivatives, highlights advanced synthetic methods that could be applicable for the compound , demonstrating the potential for creating complex and functionally diverse molecules (Mancuso et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4E)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6O3/c1-16-20(29-12-3-2-5-18(29)27-16)22(31)19-21(17-6-8-25-9-7-17)30(24(33)23(19)32)13-4-11-28-14-10-26-15-28/h2-3,5-10,12,14-15,21,31H,4,11,13H2,1H3/b22-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZDURRKDMPRIO-ZBJSNUHESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=NC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=NC=C5)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

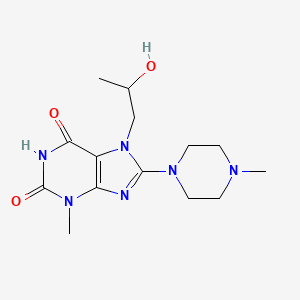

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2462698.png)

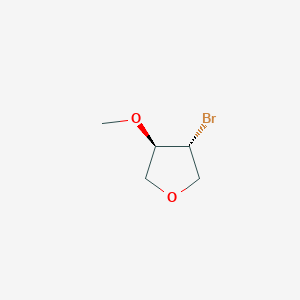

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2462700.png)

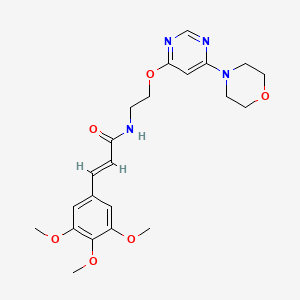

![N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2462702.png)

![N-(4-fluorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2462704.png)

![6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)

![3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2462709.png)

![3-hexadecyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2462714.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2462720.png)